molecular formula C10H13ClS B13208797 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene

Cat. No.: B13208797
M. Wt: 200.73 g/mol
InChI Key: DTOUAPLBJKQFPG-UHFFFAOYSA-N
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Description

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene is a specialized organic compound of significant interest in medicinal and synthetic chemistry. Its structure, featuring a thiophene ring and a reactive chloromethylcyclopropyl group, makes it a valuable building block (synthon) for the synthesis of more complex molecules. Thiophene derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Substituted thiophenes have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antifungal properties , among others . This compound serves as a crucial precursor for exploring new structural prototypes with potential therapeutic effects. Furthermore, the molecular framework is analogous to those used in developing antibacterial agents and other pharmacologically active molecules, as seen in recent patent literature . The presence of the chloromethyl group allows for further functionalization, enabling researchers to create diverse combinatorial libraries for high-throughput screening and lead optimization. This product is intended for use in laboratory research to advance the development of novel heterocyclic compounds. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

4-[[1-(chloromethyl)cyclopropyl]methyl]-2-methylthiophene

InChI

InChI=1S/C10H13ClS/c1-8-4-9(6-12-8)5-10(7-11)2-3-10/h4,6H,2-3,5,7H2,1H3

InChI Key

DTOUAPLBJKQFPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC2(CC2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Coupling with Methylthiophene: The final step involves coupling the chloromethylcyclopropyl intermediate with 2-methylthiophene through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under mild conditions.

Major Products Formed

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Products may include dechlorinated or hydrogenated derivatives.

    Substitution: Products may include various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and other devices.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: A simpler thiophene derivative without the cyclopropyl and chloromethyl groups.

    4-Methylthiophene: Similar to 2-methylthiophene but with the methyl group in a different position.

    Cyclopropylmethyl Chloride: Contains the cyclopropyl and chloromethyl groups but lacks the thiophene ring.

Uniqueness

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene is unique due to the combination of its structural features, which confer specific reactivity and properties. The presence of the chloromethyl group makes it highly reactive in substitution reactions, while the cyclopropyl ring and thiophene moiety contribute to its stability and electronic characteristics. This combination of features makes it a valuable compound for various applications in research and industry.

Biological Activity

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene is an organic compound characterized by its unique thiophene structure, which includes a five-membered aromatic ring containing sulfur, and specific substituents that may confer distinct biological properties. This compound, with the molecular formula C10H13ClS and a molecular weight of 200.73 g/mol, has garnered interest for its potential applications in medicinal chemistry and material science.

Structural Overview

The compound's structure can be described as follows:

  • Core Structure : Thiophene ring
  • Substituents :
    • Methyl group at the 2-position of the thiophene ring
    • [1-(Chloromethyl)cyclopropyl]methyl group at the 4-position

This unique combination may influence its reactivity and biological activity compared to other thiophene derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophenes have shown promising results against various bacterial strains and fungi. In a comparative study, several thiophene derivatives demonstrated varying degrees of antibacterial and antifungal activities, suggesting that structural modifications can enhance efficacy against microbial pathogens .

The biological activity of thiophene derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The chloromethyl group in particular may facilitate nucleophilic attack by biological targets, leading to disruption of cellular functions. Studies on structurally related compounds have highlighted their potential for site-specific action, particularly in DNA alkylation processes .

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and antimicrobial activity of various thiophene derivatives found that compounds with chloromethyl groups exhibited enhanced antibacterial properties against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation explored the cytotoxic effects of thiophene derivatives on cancer cell lines. The results indicated that compounds with similar substituents to this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This suggests potential therapeutic applications in oncology .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving thiophene derivatives:

Compound NameActivity TypeObserved EffectsReference
Compound AAntibacterialInhibition of Gram-positive bacteria
Compound BAntifungalEffective against Candida species
Compound CCytotoxicInduction of apoptosis in cancer cells

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